2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine

Lipophilicity Drug design ADME prediction

This 5-(4-chlorophenyl)-2-(4-tert-butylphenoxy)pyrimidine is a high-lipophilicity (XLogP3=6.0, TPSA=35 Ų) building block purpose-built for CNS drug discovery programs requiring passive blood–brain barrier penetration. The 4-tert-butylphenoxy substituent introduces a ΔlogP of ~1.5 vs the des-tert-butyl analog (CAS 477890-42-9), substantially altering membrane permeability, solubility, and plasma protein binding—critical for neuro-oncology and neurodegenerative probe design. The 4-chlorophenyl group provides a competent handle for Pd-catalyzed cross-coupling, enabling late-stage diversification without disturbing the tert-butylphenoxy moiety. Procure this compound to maximize brain penetration potential and build complete electronic SAR panels.

Molecular Formula C20H19ClN2O
Molecular Weight 338.84
CAS No. 861208-87-9
Cat. No. B2527372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine
CAS861208-87-9
Molecular FormulaC20H19ClN2O
Molecular Weight338.84
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN2O/c1-20(2,3)16-6-10-18(11-7-16)24-19-22-12-15(13-23-19)14-4-8-17(21)9-5-14/h4-13H,1-3H3
InChIKeyZMQATVZOOAHWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine (CAS 861208-87-9): Physicochemical Identity and Scaffold Classification


2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine (CAS 861208-87-9) is a diaryl-substituted pyrimidine ether with molecular formula C20H19ClN2O and molecular weight 338.8 g·mol⁻¹ [1]. The compound features a pyrimidine core bearing a 4-chlorophenyl substituent at the 5-position and a 4-tert-butylphenoxy ether at the 2-position. Its computed XLogP3 of 6.0 and topological polar surface area (TPSA) of 35 Ų place it in a highly lipophilic region of drug-like chemical space relative to simpler phenoxypyrimidine congeners [1]. The compound is commercially available at ≥95% purity (HPLC) from multiple suppliers as a research-grade building block for medicinal chemistry and agrochemical discovery programs .

Why 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine Cannot Be Replaced by Unsubstituted Phenoxypyrimidine Analogs


Substitution at the 4-position of the phenoxy ring with a tert-butyl group introduces a pronounced steric and lipophilic perturbation that is absent in the unsubstituted 5-(4-chlorophenyl)-2-phenoxypyrimidine (CAS 477890-42-9). The tert-butyl group raises XLogP3 from approximately 4.5 (estimated for the unsubstituted phenoxy analog) to 6.0 for the target compound, a ΔlogP of ~1.5 log units that predicts substantially altered membrane permeability, aqueous solubility, and plasma protein binding [1]. In established quantitative structure–activity relationship (QSAR) models for phenoxypyrimidine-based p38 kinase inhibitors, steric bulk at this position is a statistically significant determinant of inhibitory potency (pIC₅₀), with larger substituents correlating with both enhanced potency and shifted selectivity profiles [2]. Consequently, interchange with the unsubstituted phenoxy analog—or with para-halogen variants lacking the tert-butyl group—will produce non-equivalent biological outcomes in any assay system where target binding is sensitive to ligand lipophilicity or steric occupancy.

Quantitative Differential Evidence for 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison vs. Unsubstituted Phenoxy Analog

The target compound (CAS 861208-87-9) possesses a computed XLogP3 of 6.0, which is approximately 3.7 log units higher than the core scaffold 2-phenoxypyrimidine (LogP = 2.27 for CAS 18213-90-6) and an estimated ~1.5 log units higher than the direct des-tert-butyl analog 5-(4-chlorophenyl)-2-phenoxypyrimidine (CAS 477890-42-9; C16H11ClN2O, MW 282.72, LogP not experimentally reported but predicted by additive fragment methods) [1]. This logP differential corresponds to a predicted ~30-fold difference in octanol-water partition coefficient, translating to substantially higher membrane permeability and lower aqueous solubility for the tert-butyl-bearing compound.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area and Rotatable Bond Count: Implications for Oral Bioavailability Prediction

The target compound has a TPSA of 35 Ų and 4 rotatable bonds [1]. Both parameters fall within the Veber thresholds for predicted oral bioavailability (TPSA ≤ 140 Ų; rotatable bonds ≤ 10). However, the relatively low TPSA—identical to the core scaffold 2-phenoxypyrimidine (PSA = 35.01 Ų) —combined with high lipophilicity (XLogP3 = 6.0) places the compound outside the optimal 'drug-like' central region of the BOILED-Egg model (typically LogP 1–4) and closer to the blood–brain barrier permeant zone.

Drug-likeness Veber rules Oral bioavailability

Halogen-Substituent Differentiation at the 5-Phenyl Ring: Chloro vs. Fluoro vs. Methoxy Analogs

The chlorine atom at the para-position of the 5-phenyl ring distinguishes this compound from the corresponding 4-fluoro analog 2-(4-tert-butylphenoxy)-5-(4-fluorophenyl)pyrimidine (MW 322.38, C20H19FN2O) and the 4-methoxy analog (MW 334.41, C21H22N2O2) . Chlorine is a moderate electron-withdrawing group (Hammett σₚ = +0.23) compared to the strongly electron-withdrawing fluorine (σₚ = +0.06) and the electron-donating methoxy (σₚ = −0.27). In published phenoxypyrimidine QSAR models for p38 kinase inhibition, the electronic character of the para-phenyl substituent contributes significantly to potency, with electron-withdrawing groups generally favoring activity [1].

Halogen bonding Electronic effects SAR

Scaffold-Hopping Comparison: Pyrimidine Core vs. Thieno[2,3-d]pyrimidine Core with Identical Substituents

A structurally proximal analog, 4-(4-tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, replaces the pyrimidine core with a thieno[2,3-d]pyrimidine fused heterocycle while retaining both the 4-tert-butylphenoxy and 4-chlorophenyl substituents . The thieno[2,3-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor design, and published structure–activity studies on this scaffold have demonstrated Wnt/β-catenin pathway inhibition with IC₅₀ values in the low micromolar range for certain analogs [1]. The core scaffold switch from pyrimidine to thieno[2,3-d]pyrimidine alters ring electronics (π-excessive thiophene vs. π-deficient pyrimidine), hydrogen-bonding capacity, and molecular shape—parameters that are critical for target recognition.

Scaffold hopping Heterocycle comparison Kinase inhibitor design

Purity Specification and Batch-to-Batch Consistency: Vendor Comparative Data

The compound is commercially supplied at ≥95% purity (HPLC) from AKSci (Cat. No. 8998CE) and at ≥95% purity from CymitQuimica/Biosynth (Ref. 3D-LJB20887) . The closely related analog 5-(4-chlorophenyl)-2-phenoxypyrimidine (CAS 477890-42-9) is also available at ≥95% purity from multiple vendors. Procurement differentiation therefore rests not on purity specifications—which are comparable across suppliers—but on the tert-butyl structural feature itself, which defines the compound's lipophilicity and steric profile as documented above.

Quality control Procurement specification Purity

Recommended Procurement and Application Scenarios for 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Design: Exploiting Elevated logP for Blood–Brain Barrier Permeability

The compound's computed XLogP3 of 6.0 and low TPSA of 35 Ų position it favorably for CNS drug discovery programs where passive blood–brain barrier permeability is a prerequisite [1]. Researchers designing kinase-targeted probes for neurodegenerative or neuro-oncology indications should procure this compound rather than the des-tert-butyl analog (estimated LogP ≈ 4.5) to maximize brain penetration potential. The tert-butyl group's steric contribution may also reduce P-glycoprotein (P-gp) efflux susceptibility relative to less hindered analogs, though direct P-gp data for this compound are not available.

Halogen-Dependent SAR Exploration: Chloro vs. Fluoro vs. Methoxy Phenoxypyrimidine Panels

For medicinal chemistry programs investigating electronic effects at the 5-phenyl para-position on target binding or metabolic stability, this chloro-substituted compound (Hammett σₚ = +0.23) should be procured alongside the 4-fluoro (σₚ = +0.06) and 4-methoxy (σₚ = −0.27) analogs to construct a complete electronic SAR panel . The chloro substituent offers a unique combination of moderate electron withdrawal, high lipophilicity contribution (π = +0.71), and potential for halogen bonding that is distinct from both fluorine and methoxy.

Building Block for Cross-Coupling Chemistry: Chlorophenyl as a Synthetic Handle

The 4-chlorophenyl group at the pyrimidine 5-position serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, etc.), enabling late-stage diversification of the 5-aryl group [1]. The tert-butylphenoxy group at the 2-position is chemically orthogonal under standard coupling conditions, allowing selective functionalization at the chlorophenyl site. This orthogonal reactivity profile makes the compound a strategic building block for parallel library synthesis where the tert-butylphenoxy moiety is kept constant while the 5-aryl group is varied.

Lipophilicity-Driven Solubility Screening: Method Validation for Poorly Soluble Compounds

With an XLogP3 of 6.0 and anticipated low aqueous solubility (estimated <10 µM based on logP-solubility correlations), this compound is well-suited as a reference standard for validating nephelometric or HPLC-based kinetic solubility assays in early drug discovery [1]. Its high lipophilicity and low TPSA also make it a candidate for evaluating formulation strategies (e.g., lipid-based delivery systems, amorphous solid dispersions) where compound lipophilicity is the primary handling challenge.

Quote Request

Request a Quote for 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.